molecular formula C20H28O4 B031429 14-Deoxy-11,12-didehydroandrographolide CAS No. 42895-58-9

14-Deoxy-11,12-didehydroandrographolide

Cat. No. B031429
CAS RN: 42895-58-9
M. Wt: 332.4 g/mol
InChI Key: XMJAJFVLHDIEHF-CRBRZBHVSA-N
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Description

Synthesis Analysis

14-Deoxy-11,12-didehydroandrographolide has been synthesized from naturally occurring andrographolide. Analogues of this compound were developed to evaluate cytotoxicity against various cancer cell lines, including cholangiocarcinoma, demonstrating the importance of structural modification in drug development (Sudarat Sombut et al., 2017).

Molecular Structure Analysis

The crystal structure of 14-deoxy-11,12-didehydroandrographolide has been determined using X-ray structure analysis. It crystallizes in the trigonal space group and features trans-fused six-membered rings in chair conformation and a planar furan ring (V. Gupta et al., 1993).

Chemical Reactions and Properties

Research on the compound's chemical reactions is not extensively documented. However, its biological activities, such as cytotoxic effects and impact on gene expression related to cell cycle regulation, have been explored (Mei Lan Tan et al., 2012).

Physical Properties Analysis

Detailed studies on the physical properties of 14-deoxy-11,12-didehydroandrographolide, such as melting point, solubility, or specific optical rotation, are not readily available in the current literature.

Chemical Properties Analysis

14-Deoxy-11,12-didehydroandrographolide exhibits various biological activities, including cytotoxicity against cancer cells and potential effects on gene expression related to cell cycle arrest. Its interaction with biological systems indicates a complex chemical behavior that influences cellular mechanisms (H. Tan et al., 2016).

Scientific Research Applications

  • Anti-Biofilm Activity : It inhibits 92% of biofilm production in Pseudomonas aeruginosa by disrupting quorum sensing communication (Majumdar, Misra, & Roy, 2019).

  • Cancer Research : In T-47D breast carcinoma cells, it induces toxicity and non-apoptotic cell death, influencing genes related to cell cycle inhibition and growth arrest (Tan et al., 2012). It's also shown potential as a cytotoxic agent for cholangiocarcinoma (Sombut et al., 2017).

  • Pharmacological Enhancements : PEGylation of 14-deoxy-11,12-didehydroandrographolide derivatives improves water solubility, anti-bacterial activity, and drug bioavailability (Wang, Chen, & Wu, 2016).

  • Anti-Inflammatory Properties : As a noncytotoxic analogue of andrographolide, it retains anti-inflammatory activities for asthma, making it a safer potential treatment option (Guan et al., 2011).

  • Immunomodulatory Effects : It exhibits inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages (Chen et al., 2011) and shows strong anti-viral activity against COVID-19 (Khanal et al., 2021).

  • Liver Protection : It may reduce steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet (Liu et al., 2020).

  • Cardiovascular Effects : It can decrease mean arterial blood pressure and heart rate in a dose-dependent manner (Zhang, Kuroyangi, & Tan, 1998) and has vasorelaxant activity mediated through nitric oxide synthase (Zhang & Tan, 1999).

  • Antiviral Properties : Demonstrates viricidal activity against herpes simplex virus 1 (HSV-1) (Wiart et al., 2005).

  • Quantitative Analysis : Its quantification in Andrographis paniculata is crucial for quality control in herbal formulations (S. C et al., 2014).

  • Molecular Interactions : Studies include the analysis of its crystal structure (Gupta et al., 1993) and interactions with cyclodextrin (Li Jing-huaa, 2011).

Safety And Hazards

The safety data sheet of 14-Deoxy-11,12-didehydroandrographolide advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJAJFVLHDIEHF-CRBRZBHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347789
Record name 14-Deoxy-11,12-dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Deoxy-11,12-didehydroandrographolide

CAS RN

42895-58-9
Record name 14-Deoxy-11,12-dehydroandrographolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042895589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Deoxy-11,12-dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0X4YZJ0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1,320
Citations
N Yoopan, P Thisoda, N Rangkadilok… - Planta …, 2007 - thieme-connect.com
Andrographis paniculata has been widely used as a traditional medicine for the treatment of common cold, diarrhea and hypertension. The three major active diterpenoids are …
Number of citations: 132 www.thieme-connect.com
JP Ooi, M Kuroyanagi, SF Sulaiman, TST Muhammad… - Life sciences, 2011 - Elsevier
AIMS: Cytochrome P450 (CYP) enzymes have been implicated in a large number of preventable drug–herb interactions. Andrographis paniculata Nees, a tropical herb widely used for …
Number of citations: 62 www.sciencedirect.com
W Cai, S Chen, Y Li, A Zhang, H Zhou, H Chen, M Jin - Antiviral research, 2016 - Elsevier
Traditional Chinese medicine (TCM) has been an excellent treasury for centuries' accumulation of clinical experiences, which deserves to be tapped for potential drugs and improved …
Number of citations: 33 www.sciencedirect.com
C ZHANG, M KUROYANGI, BKH TAN - Pharmacological Research, 1998 - Elsevier
The cardiovascular activity of 14-deoxy-11,12-didehydroandrographolide (DDA) fromAndrographis paniculata(Burm.f.) Nees (Acanthaceae) was elucidated in anaesthetised Sprague–…
Number of citations: 84 www.sciencedirect.com
YT Liu, HW Chen, CK Lii, JH Jhuang, CS Huang, ML Li… - Nutrients, 2020 - mdpi.com
14-Deoxy-11,12-didehydroandrographolide (deAND), a diterpenoid in Andrographis paniculata (Burm. f.) Nees, acts as a bioactive phytonutrient that can treat many diseases. To …
Number of citations: 63 www.mdpi.com
MJ Lee, YK Rao, K Chen, YC Lee, YS Chung… - Journal of …, 2010 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: Extracts of Andrographis paniculata Nees are used for various ethnomedical conditions including hyperglycemia and hypertension …
Number of citations: 88 www.sciencedirect.com
YM Tzeng, YC Lee, WT Cheng, HN Shih, H Wang… - Life sciences, 2012 - Elsevier
AIMS: To test the effects of andrographolide (AP1) and 14-deoxy-11,12-didehydroandrographolide (AP2) on pheochromocytoma cell line 12 (PC12) cells in an astrocyte-rich …
Number of citations: 18 www.sciencedirect.com
M Majumdar, TK Misra, DN Roy - Brazilian Journal of Microbiology, 2020 - Springer
14-Deoxy-11,12-didehydroandrographolide is a biologically active molecule present in the extract of Andrographis paniculata (Kalmegh), a classic ethnic herbal formula, which has …
Number of citations: 33 link.springer.com
SP Guan, LR Kong, C Cheng, JCW Lim… - Journal of natural …, 2011 - ACS Publications
Our group recently reported novel anti-inflammatory effects of andrographolide (2), a bioactive molecule isolated from Andrographis paniculata, in a mouse asthma model. However, 2 …
Number of citations: 58 pubs.acs.org
R Raghavan, S Cheriyamundath… - Journal of natural …, 2014 - Springer
14-Deoxy-11,12-didehydroandrographolide (AND2), an analogue of andrographolide, showed more potent cytotoxicity against human promonocytic leukemia (THP-1) cells than …
Number of citations: 20 link.springer.com

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